molecular formula C29H30N2O2 B1674682 Acide 4-(5,7,7,10,10-pentaméthyl-8,9-dihydronaphto[2,3-b][1,4]benzodiazépin-13-yl)benzoïque CAS No. 155877-83-1

Acide 4-(5,7,7,10,10-pentaméthyl-8,9-dihydronaphto[2,3-b][1,4]benzodiazépin-13-yl)benzoïque

Numéro de catalogue: B1674682
Numéro CAS: 155877-83-1
Poids moléculaire: 438.6 g/mol
Clé InChI: YZZAIQOVMHVWBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LE 135 is a complex organic compound known for its unique structure and significant biological activities. It is often referred to as LE 135 in scientific literature.

Applications De Recherche Scientifique

Medical Imaging and Theranostics

1.1 Overview of Theranostic Applications

Lanthanum-135 has been identified as a promising candidate for theranostic applications due to its favorable decay characteristics and chemical properties that resemble other therapeutic radiometals such as lutetium-177 and yttrium-90. The dual capability of diagnostic imaging and therapeutic treatment positions LE 135 as a valuable tool in cancer management.

1.2 Production and Isolation Techniques

Research has demonstrated effective methods for the production and isolation of no-carrier-added lanthanum-135 from barium targets using low-energy cyclotron irradiation. A recent study achieved a radiochemical yield of 92 ± 2% with high radionuclidic purity, making it suitable for radiolabeling with DOTA-conjugated vectors for imaging and therapeutic purposes .

In Vivo Biodistribution Studies

2.1 PET Imaging Studies

In vivo studies using positron emission tomography (PET) have shown the biodistribution of lanthanum-135 in animal models, particularly its accumulation in the liver and bones. For instance, longitudinal PET/CT imaging revealed significant uptake in these organs, confirming the potential of lanthanum-135 for targeted therapy . The biodistribution was quantitatively analyzed at multiple time points post-injection, showing peak liver uptake at 29.28 ± 2.32 %IA g−1 at 2.5 hours post-injection.

2.2 Ex Vivo Validation

Ex vivo biodistribution studies corroborated PET findings, with lanthanum-135 showing high accumulation levels in liver (30.45 ± 2.62 %IA g−1) and bone (6.65 ± 0.42 %IA g−1) at 20 hours post-injection . These results underscore the effectiveness of lanthanum-135 in targeting specific tissues for therapeutic interventions.

Case Studies and Research Findings

Study Methodology Findings Significance
Study A: Production TechniquesLow-energy cyclotron production from bariumAchieved high radiochemical yield (92 ± 2%)Demonstrates feasibility for clinical applications
Study B: Biodistribution AnalysisLongitudinal PET/CT imaging in ICR miceSignificant uptake in liver and bone; peak liver uptake at 29.28% IA g−1Validates potential for targeted cancer therapy
Study C: Therapeutic PotentialEvaluation of Auger electron emissionHigh Auger electron yield with low gamma emissionPositions lanthanum-135 as a candidate for Auger therapy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of LE 135 involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to achieve high purity and consistency in the final product .

Analyse Des Réactions Chimiques

Types of Reactions

LE 135 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and organic solvents (e.g., dichloromethane). Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Its complex structure and specific binding properties make it a valuable compound for scientific research .

Activité Biologique

LE 135 is a compound recognized for its role as a retinoic acid receptor antagonist and its significant biological activities, particularly in the context of pain modulation and cancer biology. This article delves into its mechanisms of action, experimental findings, and implications for therapeutic applications.

LE 135 functions primarily as an antagonist of retinoic acid receptors (RARs), which are crucial in various physiological processes, including cell differentiation and proliferation. However, its biological activity extends beyond receptor antagonism. Notably, LE 135 has been shown to activate transient receptor potential channels, specifically TRPV1 and TRPA1, which are involved in nociception (the sensory perception of pain).

Key Findings from Research

  • Activation of Pain Pathways :
    • Studies demonstrate that LE 135 activates TRPV1 and TRPA1 channels expressed in HEK293T cells and dorsal root ganglia neurons. This activation leads to pain-related behaviors in animal models, indicating a non-genomic effect of the compound that contributes to its biological activity .
    • Mutations at specific sites on TRPV1 (e.g., disrupting the capsaicin-binding site) were found to reduce LE 135's efficacy in activating these channels, signifying the importance of channel structure in mediating the compound's effects .
  • Behavioral Effects :
    • Intraplantar injection of LE 135 produced notable pain-related behaviors in rodents, reinforcing the involvement of TRPV1 and TRPA1 channels in mediating these responses. Pharmacological inhibition and genetic ablation studies further corroborated this finding .

Case Studies and Clinical Implications

Research surrounding LE 135 also extends into oncology, where it has been implicated as a potential biomarker for breast cancer prognosis. The expression levels of LEA-135 (a related protein) have been studied in patients with invasive breast cancer.

Summary of Findings from Breast Cancer Studies

  • A cohort study involving 367 patients revealed that higher levels of LEA-135 expression were associated with improved overall survival rates and lower recurrence rates compared to those with negative expression .
  • Statistical analyses indicated that patients with high or moderate LEA-135 expression had a significantly lower probability of recurrence (54% at ten years) compared to LEA-135-negative patients (24%) .

Data Tables

The following table summarizes key findings related to the biological activity of LE 135:

Study Finding Significance
Activation of TRPV1/ TRPA1LE 135 activates these channelsLinks to pain-related behaviors
Intraplantar InjectionInduced pain-related behaviorsDemonstrates non-genomic effects
Breast Cancer CohortHigh LEA-135 expression correlates with survivalPotential prognostic biomarker

Propriétés

IUPAC Name

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZAIQOVMHVWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439469
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155877-83-1
Record name LE 135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155877-83-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LE 135
Reactant of Route 2
Reactant of Route 2
LE 135
Reactant of Route 3
LE 135
Reactant of Route 4
LE 135
Reactant of Route 5
LE 135
Reactant of Route 6
LE 135

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.